

## A Head-to-Head Comparison of Sofpironium Bromide and Oxybutynin in Hyperhidrosis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Sofpironium Bromide** and oxybutynin, two anticholinergic agents investigated for the treatment of primary hyperhidrosis. The information presented is based on available preclinical and clinical data to assist in research and development efforts in this therapeutic area.

# Mechanism of Action: Targeting Muscarinic Receptors

Both **Sofpironium Bromide** and oxybutynin exert their therapeutic effect by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are crucial for sweat gland activation. The sympathetic nervous system stimulates sweat production primarily through the release of acetylcholine, which binds to M3 muscarinic receptors on eccrine sweat glands.[1][2] By blocking these receptors, both drugs inhibit the cholinergic signaling pathway responsible for sweat secretion.

**Sofpironium Bromide** is a "soft" anticholinergic drug designed for topical application.[3] It is a structural analog of glycopyrrolate and is engineered to have localized activity in the skin with rapid metabolism into an inactive form upon entering systemic circulation.[2][3] This design aims to minimize systemic anticholinergic side effects.



Oxybutynin is a well-established anticholinergic medication used both systemically and topically.[4] It antagonizes M1, M2, and M3 muscarinic receptor subtypes.[5] When applied topically, it aims to provide a localized effect, though systemic absorption can still occur.[4]



Click to download full resolution via product page

Figure 1: Mechanism of Action of Anticholinergic Agents in Hyperhidrosis.

#### **Data Presentation: A Comparative Overview**

While no direct head-to-head clinical trials comparing **Sofpironium Bromide** and topical oxybutynin have been identified, the following tables summarize key efficacy and safety data from separate clinical studies.

## Table 1: Efficacy of Sofpironium Bromide vs. Placebo in Primary Axillary Hyperhidrosis



| Endpoint         | Sofpironium<br>Bromide (5%<br>Gel)[6] | Vehicle<br>(Placebo)[6] | Sofpironium<br>Bromide (15%<br>Gel)[1] | Vehicle<br>(Placebo)[1] |
|------------------|---------------------------------------|-------------------------|----------------------------------------|-------------------------|
|                  | Proportion of                         |                         |                                        |                         |
|                  | patients with ≥2-                     |                         |                                        |                         |
|                  | point                                 |                         |                                        |                         |
| Primary Efficacy | improvement in                        |                         |                                        |                         |
| Outcome          | HDSS and ≥50%                         |                         |                                        |                         |
|                  | reduction in                          |                         |                                        |                         |
|                  | gravimetric                           |                         |                                        |                         |
|                  | sweat production                      |                         |                                        |                         |
| Result           | 53.9%                                 | 36.4%                   | N/A                                    | N/A                     |
|                  | ≥2-point                              |                         |                                        |                         |
|                  | improvement in                        |                         |                                        |                         |
| Secondary        | Hyperhidrosis                         |                         |                                        |                         |
| Efficacy         | Disease Severity                      |                         |                                        |                         |
| Outcome          | Measure-                              |                         |                                        |                         |
|                  | Axillary-7                            |                         |                                        |                         |
|                  | (HDSM-Ax-7)                           |                         |                                        |                         |
|                  |                                       |                         | 49-64% (in two                         |                         |
| Result           | N/A                                   | N/A                     | separate Phase                         | N/A                     |
|                  |                                       |                         | 3 trials)[3]                           |                         |
| Gravimetric      | Median reduction                      |                         |                                        |                         |
| Sweat            | of 128-143 mg                         |                         |                                        |                         |
| Production       | (in two separate                      |                         |                                        |                         |
| (GSP)            | Phase 3 trials)[3]                    |                         |                                        |                         |

HDSS: Hyperhidrosis Disease Severity Scale

# Table 2: Efficacy of Topical Oxybutynin in Primary Focal Hyperhidrosis



| Study Design                                                           | Concentration | Primary<br>Outcome<br>Measure                                            | Results                                                                                                                                                          | Reference |
|------------------------------------------------------------------------|---------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Randomized,<br>double-blind,<br>placebo-<br>controlled, split-<br>area | 10% Gel       | Blinded visual<br>grading of<br>starch-iodine<br>test, HDSS, and<br>DLQI | Significant sweat reduction in drug-treated areas vs. placebo. Significant improvement in HDSS and DLQI. 74% of patients reported moderate-to-high satisfaction. | [2]       |
| Randomized,<br>controlled trial<br>vs. aluminum<br>chloride            | 3% Gel        | Minor's iodine<br>starch test,<br>HDSS, and DLQI                         | Oxybutynin 3% gel showed significantly better improvement in all measures at 4 weeks and a lower recurrence rate compared to aluminum chloride 15% lotion.       | [7]       |

DLQI: Dermatology Life Quality Index

### **Table 3: Safety and Tolerability Profile**



| Adverse Events                          | Sofpironium Bromide (5% and 15% Gel)[6][8]                                     | Topical Oxybutynin (3% and 10% Gel)[4][7]                                                                  |
|-----------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Common Systemic Anticholinergic Effects | Dry mouth, blurred vision,<br>mydriasis (pupil dilation),<br>urinary retention | Xerostomia (dry mouth),<br>constipation, blurry vision (less<br>frequent than with oral<br>administration) |
| Common Application Site Reactions       | Dermatitis, erythema<br>(redness), pruritus (itching)                          | Erythema, pruritus                                                                                         |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of typical experimental protocols used in the evaluation of hyperhidrosis treatments.

#### **Preclinical Hyperhidrosis Model: Mouse Sweat Assay**

This model is used to assess the efficacy of topical antiperspirant agents in a controlled in vivo setting.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Topical Oxybutynin 10% Gel for the Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind Placebo-controlled Split Area Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 3. Sofpironium bromide: a novel solution in the battle against primary axillary hyperhidrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperhidrosis: A Review of Recent Advances in Treatment with Topical Anticholinergics -PMC [pmc.ncbi.nlm.nih.gov]
- 5. sweathelp.org [sweathelp.org]
- 6. A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study of 5% sofpironium bromide (BBI-4000) gel in Japanese patients with primary axillary hyperhidrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Oxybutynin 3% Gel Versus Aluminum Chloride 15% Lotion in Treatment of Primary Focal Hyperhidrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientworthy.com [patientworthy.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Sofpironium Bromide and Oxybutynin in Hyperhidrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681908#head-to-head-comparison-of-sofpironium-bromide-and-oxybutynin-in-hyperhidrosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com